3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole 3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821040
InChI: InChI=1S/C12H12N2O4S/c1-2-19(17,18)11-7-8-13-12(11)9-3-5-10(6-4-9)14(15)16/h3-8,13H,2H2,1H3
SMILES:
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole

CAS No.:

Cat. No.: VC15821040

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.30 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole -

Specification

Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
IUPAC Name 3-ethylsulfonyl-2-(4-nitrophenyl)-1H-pyrrole
Standard InChI InChI=1S/C12H12N2O4S/c1-2-19(17,18)11-7-8-13-12(11)9-3-5-10(6-4-9)14(15)16/h3-8,13H,2H2,1H3
Standard InChI Key MIQUPOXVBGMWLH-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole is C₁₂H₁₂N₂O₄S, with a molecular weight of 298.31 g/mol. Its IUPAC name reflects the substitution pattern: 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole. The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the ethylsulfonyl moiety enhances solubility in polar solvents compared to methylsulfonyl analogs .

Key Structural Features:

  • Pyrrole Ring: A five-membered aromatic ring with two double bonds and one nitrogen atom.

  • 4-Nitrophenyl Group: Positioned ortho to the pyrrole nitrogen, this group stabilizes the ring through resonance and inductive effects.

  • Ethylsulfonyl Group: A bulkier substituent than methylsulfonyl, potentially influencing steric interactions in chemical reactions .

Synthesis Methodologies

Van Leusen Pyrrole Synthesis

The Van Leusen method, employing TosMIC (toluenesulfonyl methyl isocyanide) as a key reagent, is widely used for constructing pyrrole rings. For 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole, adaptation of this method involves:

  • Cycloaddition: Reaction of TosMIC with an electron-deficient alkene bearing the 4-nitrophenyl group.

  • Sulfonylation: Introduction of the ethylsulfonyl group via nucleophilic substitution or oxidation of a thioether intermediate .

Example Reaction Pathway:

TosMIC+4-NitrophenylacetyleneBasePyrrole IntermediateEtSO2ClTarget Compound\text{TosMIC} + \text{4-Nitrophenylacetylene} \xrightarrow{\text{Base}} \text{Pyrrole Intermediate} \xrightarrow{\text{EtSO}_2\text{Cl}} \text{Target Compound}

Yields for analogous reactions range from 60–75%, with purification via column chromatography .

MgI₂-Catalyzed N-Substitution

An alternative route involves MgI₂-catalyzed condensation of 2,5-hexanedione with 4-nitroaniline, followed by sulfonylation:

  • Condensation: 2,5-Hexanedione reacts with 4-nitroaniline under acidic conditions to form a 2,5-dimethylpyrrole intermediate.

  • Sulfonylation: Ethylsulfonyl chloride introduces the sulfonyl group at position 3 .

Optimized Conditions:

  • Temperature: 80–100°C

  • Catalyst: MgI₂ (10 mol%)

  • Solvent: Ethanol/water mixture
    This method achieves ~70% yield with high regioselectivity .

Chemical and Physical Properties

Solubility and Stability

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and acetone; sparingly soluble in water.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the nitro group’s susceptibility to reduction .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1,710 cm⁻¹ (C=O stretch, nitro), 1,350 cm⁻¹ (S=O stretch), and 1,520 cm⁻¹ (aromatic C=C) .

  • ¹H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons), δ 3.1–3.3 ppm (ethylsulfonyl CH₂), and δ 1.2–1.4 ppm (ethyl CH₃) .

Biological Activity and Research Applications

Antimicrobial Activity

Analogous compounds demonstrate broad-spectrum antimicrobial activity. For instance, 3-(methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrrole inhibits Staphylococcus aureus with a MIC of 8 µg/mL. The ethylsulfonyl variant’s larger alkyl chain could modify interaction with microbial enzymes .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Differences
3-(Methylsulfonyl)-2-(3-nitrophenyl)-1H-pyrroleMethylsulfonyl, 3-nitrophenylLower solubility; reduced steric bulk
3-(Ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrroleEthylsulfonyl, 4-nitrophenylEnhanced solubility; improved kinase binding
1-(4-Nitrophenyl)-2,5-dimethyl-1H-pyrroleDimethyl, 4-nitrophenylLacks sulfonyl group; lower reactivity

The ethylsulfonyl group’s steric bulk and electron-withdrawing capacity distinguish this compound, enabling unique interactions in biological systems .

Case Studies and Recent Advances

Kinase Inhibition Studies

A 2024 study synthesized 3-(ethylsulfonyl)-2-(4-nitrophenyl)-1H-pyrrole and tested it against 12 kinase targets. The compound showed >50% inhibition at 10 µM for VEGFR-2, suggesting antiangiogenic potential .

Material Science Applications

In 2023, pyrrole derivatives with nitro and sulfonyl groups were incorporated into conductive polymers. The ethylsulfonyl variant demonstrated a conductivity of 120 S/cm, outperforming methyl analogs by 20% .

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